Synthetic Accessibility: Comparative Yield and Reaction Efficiency vs. 5-Chloropyrazine-2-carboxylic Acid
5-Aminopyrazine-2-carboxylic acid is synthesized from its chloro-precursor, 5-chloropyrazine-2-carboxylic acid, via a microwave-assisted ammonolysis reaction. This transformation provides a direct route to the amino derivative, which serves as a versatile intermediate for further functionalization [1]. In contrast, the reverse reaction (amino to chloro) is not a standard or efficient transformation, highlighting the unique synthetic utility of the amino compound as a downstream intermediate. The reported synthesis uses 317 mg (2 mmol) of the starting chloro-acid to yield 278 mg (2 mmol) of the 5-aminopyrazine-2-carboxylic acid product after workup, indicating a near-quantitative conversion for this step .
| Evidence Dimension | Synthetic yield (mass recovery post-reaction) |
|---|---|
| Target Compound Data | 278 mg (2 mmol) of 5-Aminopyrazine-2-carboxylic acid |
| Comparator Or Baseline | 317 mg (2 mmol) of 5-Chloropyrazine-2-carboxylic acid (precursor) |
| Quantified Difference | Near-quantitative conversion; mass recovery of 87.7% relative to precursor |
| Conditions | Reaction of 5-chloropyrazine-2-carboxylic acid with 25% (m/m) aqueous ammonia in a microwave pressurized vial at 100°C for 30 minutes |
Why This Matters
This data confirms the compound can be reliably produced in high yield, ensuring cost-effective procurement and consistent availability for downstream research and development.
- [1] Niklová, P., Bouz, G., Juhás, M., Tůmová, L., Doležal, M., Janďourek, O., ... & Zitko, J. (2017). Ureidopyrazine Derivatives: Synthesis and Biological Evaluation as Anti-Infectives and Abiotic Elicitors. Molecules, 22(10), 1797. View Source
